molecular formula C6H5NO5S B186392 3-Sulfopyridine-2-carboxylic acid CAS No. 6602-52-4

3-Sulfopyridine-2-carboxylic acid

Cat. No.: B186392
CAS No.: 6602-52-4
M. Wt: 203.17 g/mol
InChI Key: YAPINGRWIXUNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfopyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H5NO5S It features a pyridine ring substituted with a sulfonic acid group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives. One common method is the reaction of pyridine-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

3-Sulfopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-sulfopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also form covalent bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    3-Sulfopyridine: Lacks the carboxylic acid group, limiting its applications in some biological contexts.

    Sulfanilic acid: Contains a sulfonic acid group but lacks the pyridine ring, resulting in different chemical properties.

Uniqueness: 3-Sulfopyridine-2-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

3-sulfopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPINGRWIXUNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365327
Record name 3-sulfopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-52-4
Record name 3-sulfopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.